2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene
CAS No.: 951893-70-2
Cat. No.: VC8333473
Molecular Formula: C10H10BrF
Molecular Weight: 229.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951893-70-2 |
---|---|
Molecular Formula | C10H10BrF |
Molecular Weight | 229.09 g/mol |
IUPAC Name | 1-(2-bromoprop-2-enyl)-3-fluoro-2-methylbenzene |
Standard InChI | InChI=1S/C10H10BrF/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3 |
Standard InChI Key | ZFNDRNDRLICGAR-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1F)CC(=C)Br |
Canonical SMILES | CC1=C(C=CC=C1F)CC(=C)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 229.09 g/mol. Key structural features include:
-
Bromine atom: Positioned at the second carbon of the propene backbone, facilitating nucleophilic substitution reactions.
-
3-Fluoro-2-methylphenyl group: A disubstituted aromatic ring where fluorine’s electronegativity and the methyl group’s steric bulk influence electronic distribution and reaction selectivity.
-
Double bond: Between carbons 1 and 2, enabling electrophilic addition and cycloaddition reactions.
Spectroscopic Characterization
While direct spectroscopic data for this compound is limited, analogous halogenated propenes provide insights:
-
NMR: Vinyl protons (CH=CH–Br) resonate at δ 5.5–6.5 ppm, while aromatic protons exhibit splitting patterns due to fluorine coupling (δ 6.8–7.5 ppm).
-
IR Spectroscopy: Stretching frequencies for C=C (~1640 cm), C–Br (~560 cm), and C–F (~1220 cm) confirm functional groups.
-
Mass Spectrometry: A molecular ion peak at m/z 228–230 (Br isotope pattern) and fragments from Br loss or methyl group cleavage are expected.
Physical Properties
Comparative data from related compounds suggest:
Property | Value (Estimated) | Similar Compound Reference |
---|---|---|
Boiling Point | 245–260°C | |
Density | 1.45–1.55 g/mL | |
Solubility in CHCl | High |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes are hypothesized based on analogous halogenated alkenes:
Bromination of 3-(3-Fluoro-2-methylphenyl)-1-propene
-
Reagents: N-Bromosuccinimide (NBS) or Br in inert solvents (e.g., CCl).
-
Conditions: Radical initiation via UV light or AIBN ensures regioselective bromination at the allylic position.
-
Yield: ~70–85% (estimated from similar reactions).
Suzuki-Miyaura Coupling
-
Substrates: 2-Bromo-1-propene and 3-fluoro-2-methylphenylboronic acid.
-
Catalyst: Pd(PPh) in THF/HO.
-
Advantages: Enables modular synthesis with varied aryl groups.
Industrial Manufacturing
Continuous flow reactors optimize large-scale production:
-
Parameters: Temperature (60–80°C), residence time (20–30 min), and catalyst recycling.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromine atom undergoes SN2 displacement with diverse nucleophiles:
Nucleophile | Product | Conditions |
---|---|---|
OH | 3-(3-Fluoro-2-methylphenyl)-1-propanol | KOH, EtOH, 80°C |
NH | 3-(3-Fluoro-2-methylphenyl)-1-propylamine | NH, DMF |
Steric hindrance from the methyl group slows reactivity compared to non-methylated analogs.
Electrophilic Addition
The double bond reacts with electrophiles:
Electrophile | Product | Regioselectivity |
---|---|---|
HBr | 2,3-Dibromo-3-(3-fluoro-2-methylphenyl)propane | Anti-Markovnikov |
Cl | 1,2-Dichloro derivative | Trans addition |
Oxidation and Reduction
-
Epoxidation: m-CPBA in CHCl yields the corresponding epoxide.
-
Hydrogenation: H/Pd-C reduces the double bond to 2-bromo-3-(3-fluoro-2-methylphenyl)propane.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s halogen and aryl motifs are leveraged in drug discovery:
-
Antimicrobial Agents: Analogous bromo-fluoro compounds exhibit MIC values of 0.0048–0.0195 mg/mL against E. coli and C. albicans.
-
Kinase Inhibitors: The aryl fluoride enhances binding to ATP pockets in kinase targets.
Material Science
-
Polymer Monomers: Copolymerization with ethylene yields fluorinated polymers with enhanced thermal stability .
-
Liquid Crystals: The rigid aryl group and halogen atoms promote mesophase formation.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume